2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride
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Overview
Description
2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl. It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-3-methyl-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride: Another similar compound with a slight variation in the spiro junction.
Uniqueness
2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride is unique due to its specific spirocyclic structure and the presence of the isopropyl group.
Properties
Molecular Formula |
C11H23ClN2 |
---|---|
Molecular Weight |
218.77 g/mol |
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10(2)13-8-5-11(9-13)3-6-12-7-4-11;/h10,12H,3-9H2,1-2H3;1H |
InChI Key |
URYVUPCIJAQUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
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